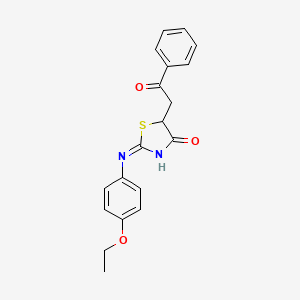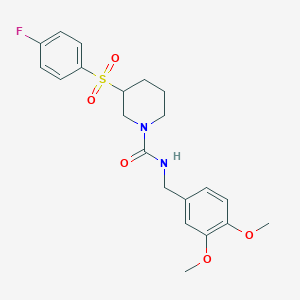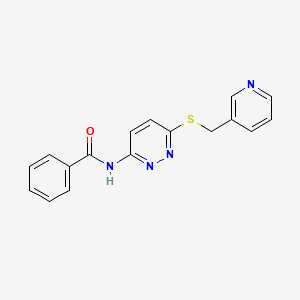
N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazine ring, which is endowed with unique physicochemical properties . In the single crystal X-ray structure of a related compound, the molecule is stabilized in a planar topography by an energetically productive N-to-Sσ* interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the literature . The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target proteins or enzymes involved in the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide. One direction is to further study its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential use in treating other inflammatory conditions, such as autoimmune diseases. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide can be synthesized using different methods, but the most common method involves the reaction of 3-chloro-6-(pyridin-3-ylmethyl)pyridazine with 2-aminopyridine in the presence of a suitable base, followed by the reaction with benzoyl chloride. The resulting compound is then purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases.
properties
IUPAC Name |
N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(14-6-2-1-3-7-14)19-15-8-9-16(21-20-15)23-12-13-5-4-10-18-11-13/h1-11H,12H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHUEMWPOQGEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

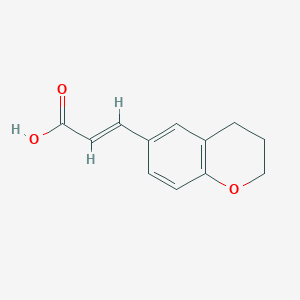

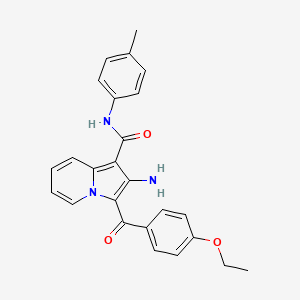
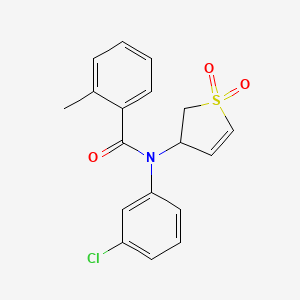
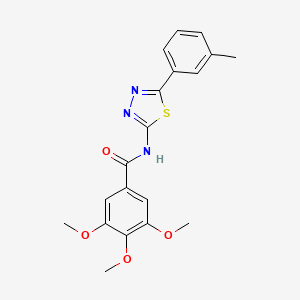
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/no-structure.png)
![5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2901031.png)
![8-fluoro-5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2901032.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine](/img/structure/B2901035.png)
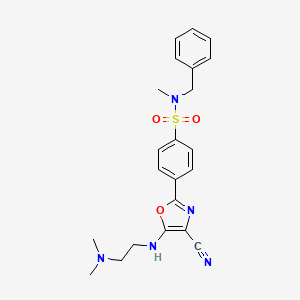
![4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile](/img/structure/B2901042.png)
